(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid
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Overview
Description
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenoxyacetic acid, featuring a bromine atom, an isopropyl group, and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid typically involves the bromination of 2-isopropyl-5-methylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process. The subsequent reaction with chloroacetic acid is usually carried out in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in continuous flow reactors. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated phenoxyacetic acid derivatives.
Substitution: Amino or hydroxyl-substituted phenoxyacetic acid derivatives.
Scientific Research Applications
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation and hormone analogs.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups on the phenyl ring play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)acetic acid
- 2-(4-Bromo-2-isopropylphenoxy)acetic acid
- 2-(4-Bromo-5-methylphenoxy)acetic acid
Uniqueness
(4-Bromo-2-isopropyl-5-methylphenoxy)acetic acid is unique due to the specific arrangement of its substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the isopropyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFMMLDUJLXQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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